molecular formula C22H22N4O5S B2409898 (E)-5-(3,4-dimethoxybenzylidene)-2-(4-(4-nitrophenyl)piperazin-1-yl)thiazol-4(5H)-one CAS No. 714930-95-7

(E)-5-(3,4-dimethoxybenzylidene)-2-(4-(4-nitrophenyl)piperazin-1-yl)thiazol-4(5H)-one

Cat. No. B2409898
CAS RN: 714930-95-7
M. Wt: 454.5
InChI Key: VVHWCDNVWNSNAF-XSFVSMFZSA-N
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Description

(E)-5-(3,4-dimethoxybenzylidene)-2-(4-(4-nitrophenyl)piperazin-1-yl)thiazol-4(5H)-one is a useful research compound. Its molecular formula is C22H22N4O5S and its molecular weight is 454.5. The purity is usually 95%.
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Scientific Research Applications

Structural and Conformational Studies

The compound shares structural similarities with 5-Arylidene-3H-imidazol-4(5H)-ones, which are known as bacterial efflux pump inhibitors. These compounds have shown potential in reversing antibiotic efficacy against multidrug-resistant bacteria, especially Gram-negative strains like E. coli. They inhibit the efflux pump AcrA/AcrB/TolC, a major multidrug resistance mechanism, by altering its conformational structure. Structural analysis and comparisons of the imidazolone fragment in different environments have been crucial in understanding the mechanisms of these inhibitors (Żesławska et al., 2017).

Antibacterial and Antimicrobial Activities

Compounds with piperazine linkers, similar to the one , have demonstrated potent antibacterial and antimicrobial activities. Novel bis(pyrazole-benzofuran) hybrids with piperazine linkers have shown excellent efficacy against different bacterial strains and cell lines, indicating their potential in the development of new antibacterial agents (Mekky & Sanad, 2020). Additionally, other derivatives, such as 1-substituted-4-[5-(4-substitutedphenyl)-1,3,4-thiadiazol-2-sulfonyl] piperazine derivatives, have showcased significant antibacterial activities against various strains, highlighting the versatile potential of these compounds in antimicrobial research (Qi, 2014).

Anticancer Activities

The piperazine substituent, a common structural feature in your compound of interest, has been linked to significant anticancer activities. Polyfunctional substituted 1,3-thiazoles, especially those with a piperazine substituent, have shown effectiveness against various cancer cell lines, including lung, kidney, CNS, ovarian, prostate, breast cancer, leukemia, and melanoma, in the NCI-60 Human Tumor Cell Lines Screen program (Turov, 2020).

properties

IUPAC Name

(5E)-5-[(3,4-dimethoxyphenyl)methylidene]-2-[4-(4-nitrophenyl)piperazin-1-yl]-1,3-thiazol-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O5S/c1-30-18-8-3-15(13-19(18)31-2)14-20-21(27)23-22(32-20)25-11-9-24(10-12-25)16-4-6-17(7-5-16)26(28)29/h3-8,13-14H,9-12H2,1-2H3/b20-14+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVHWCDNVWNSNAF-XSFVSMFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=C2C(=O)N=C(S2)N3CCN(CC3)C4=CC=C(C=C4)[N+](=O)[O-])OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/2\C(=O)N=C(S2)N3CCN(CC3)C4=CC=C(C=C4)[N+](=O)[O-])OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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